molecular formula C7H7BrClN B12998116 3-Bromo-2-chloro-5,6-dimethylpyridine

3-Bromo-2-chloro-5,6-dimethylpyridine

Cat. No.: B12998116
M. Wt: 220.49 g/mol
InChI Key: QZCVNXSWUQTIIG-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5,6-dimethylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of bromine, chlorine, and two methyl groups attached to the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5,6-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-5,6-dimethylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5,6-dimethylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less substituted pyridine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the halogens.

    Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

    Reduction Reactions: Products include less substituted pyridines or fully reduced pyridine derivatives.

Scientific Research Applications

3-Bromo-2-chloro-5,6-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5,6-dimethylpyridine depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen atoms and methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5,6-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with two methyl groups, makes it a versatile intermediate for various synthetic applications. Its unique structure also allows for selective reactions, making it valuable in the synthesis of complex organic molecules.

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-2-chloro-5,6-dimethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3

InChI Key

QZCVNXSWUQTIIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)Cl)Br

Origin of Product

United States

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